

A Technical Guide to Sulfamerazine-¹³C₆ for Researchers

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Compound of Interest

Compound Name: Sulfamerazine-¹³C₆

Cat. No.: B1513439

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfamerazine-¹³C₆, a stable isotope-labeled internal standard crucial for accurate quantification in analytical studies. Below, you will find information on its commercial suppliers, typical product specifications, its mechanism of action, and a detailed experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Suppliers and Product Specifications

Sulfamerazine-¹³C₆ is available from several reputable suppliers specializing in research chemicals and reference standards. While specific lot-to-lot variations exist, the following tables summarize the general product information and typical quality specifications offered by key vendors.

Table 1: Commercial Suppliers of Sulfamerazine-¹³C₆

Supplier	Product Number(s)	Website
MedChemExpress	HY-B0512S1	--INVALID-LINK--
LGC Standards (distributor for Toronto Research Chemicals)	TRC-S689009	--INVALID-LINK--
Toronto Research Chemicals (TRC)	S689009	--INVALID-LINK--
CymitQuimica	TR-S689009	--INVALID-LINK--
Biomall (distributor for Toronto Research Chemicals)	S689009-1mg	--INVALID-LINK--
Mithridion	rw2-trc-s689009-100mg	--INVALID-LINK--

Table 2: General Product Specifications for Sulfamerazine-¹³C₆

Parameter	Typical Specification
Chemical Formula	¹³ C ₆ C ₅ H ₁₂ N ₄ O ₂ S
Molecular Weight	~270.26 g/mol
CAS Number	1196157-80-8
Appearance	White to off-white solid
Format	Neat (solid)
Chemical Purity	≥98% (as determined by HPLC/LC-MS)[1]
Isotopic Enrichment	≥98% for ¹³ C[1][2]
Storage	Store at -20°C for long-term stability

Note: Researchers should always refer to the Certificate of Analysis (CoA) provided by the supplier for lot-specific data.[3][4]

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamerazine, like other sulfonamides, exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.[5] This enzyme is critical for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the biosynthesis of nucleotides and certain amino acids, which are vital for DNA replication and bacterial proliferation.[5][6] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfamerazine blocks the bacterial folic acid synthesis pathway.[6]

Sulfamerazine competitively inhibits dihydropteroate synthase (DHPS).

Experimental Protocol: Quantification of Sulfonamides in Milk using LC-MS/MS with a ^{13}C -Labeled Internal Standard

The use of a stable isotope-labeled internal standard, such as Sulfamerazine- $^{13}\text{C}_6$, is the gold standard for quantitative analysis by mass spectrometry. It effectively compensates for variations in sample preparation, matrix effects, and instrument response.[7] The following is a representative protocol for the determination of sulfonamides in a complex matrix like milk, adapted from established methodologies.[5]

1. Materials and Reagents

- Sulfamerazine- $^{13}\text{C}_6$ (Internal Standard)
- Native sulfonamide standards (for calibration curve)
- Acetonitrile (ACN), LC-MS grade
- Ethyl Acetate (EA), LC-MS grade
- n-Hexane, HPLC grade
- Methanol (MeOH), LC-MS grade

- Formic acid, LC-MS grade
- Ultrapure water
- Whole milk (for matrix-matched calibration and quality controls)
- Polypropylene centrifuge tubes (50 mL and 15 mL)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator
- LC-MS/MS system with an electrospray ionization (ESI) source

2. Preparation of Standard Solutions

- Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve Sulfamerazine-¹³C₆ in methanol.
- Internal Standard Working Solution (1 µg/mL): Dilute the stock solution with methanol/water (1:1, v/v).
- Native Sulfonamide Stock Solutions (100 µg/mL each): Prepare individual stock solutions for each sulfonamide to be quantified in methanol.
- Mixed Native Standard Working Solution (1 µg/mL): Combine aliquots of the individual native stock solutions and dilute with methanol/water (1:1, v/v).
- Calibration Standards: Prepare a series of calibration standards by spiking blank milk samples with the mixed native standard working solution to achieve a desired concentration range (e.g., 1-100 ng/mL).

3. Sample Preparation

- Pipette 5 mL of milk sample into a 50 mL polypropylene centrifuge tube.

- Spike the sample with a known amount of the Sulfamerazine- $^{13}\text{C}_6$ internal standard working solution.
- Add 10 mL of a mixture of acetonitrile and ethyl acetate (6:4, v/v).
- Vortex the tube vigorously for 1 minute to precipitate proteins and extract the sulfonamides.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer 6 mL of the supernatant to a clean 15 mL centrifuge tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Add 1.5 mL of n-hexane to the dried residue and vortex for 1 minute for defatting.
- Add 1.5 mL of 10% (v/v) aqueous methanol and vortex for 1 minute.
- Centrifuge to separate the layers and transfer the lower aqueous methanol layer to a vial for LC-MS/MS analysis.

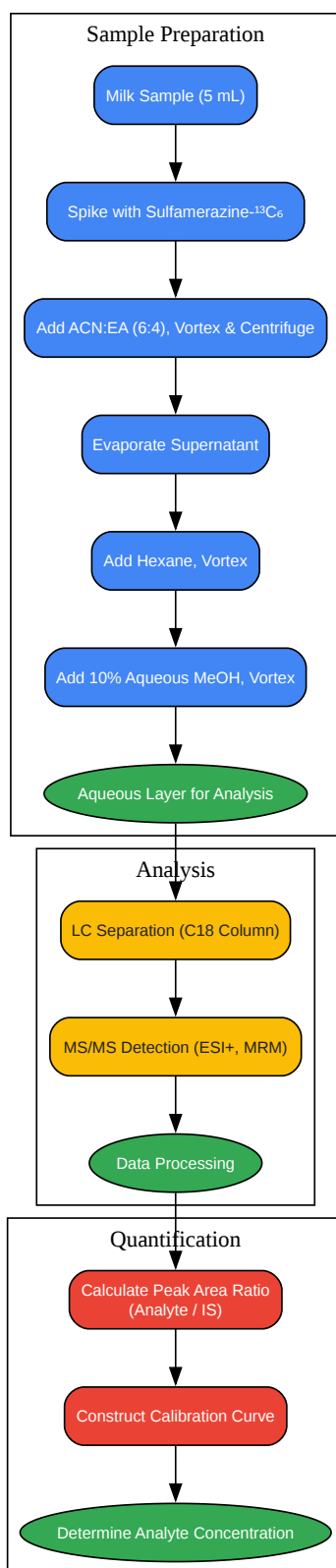
4. LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5-10 μL .
- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Optimize the precursor and product ion transitions for each native sulfonamide and for Sulfamerazine- $^{13}\text{C}_6$. The precursor ion will be the $[\text{M}+\text{H}]^+$ adduct.

5. Data Analysis

- Quantification is based on the ratio of the peak area of the native sulfonamide to the peak area of the corresponding ^{13}C -labeled internal standard (Sulfamerazine- $^{13}\text{C}_6$).
- A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their concentrations.
- The concentration of the sulfonamides in the unknown samples is determined from the linear regression of the calibration curve.



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A generalized workflow for sulfonamide analysis using a labeled internal standard.

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